Specific Scientific Field: The specific scientific field is Pharmaceutical Chemistry, with a focus on the development of new antibacterial agents.
Comprehensive and Detailed Summary of the Application: “1-Oxa-9-azaspiro[5.5]undecane hydrochloride” has been used in the synthesis of derivatives of ciprofloxacin, a widely used antibiotic . These derivatives are being explored as potential antibacterial agents .
Detailed Description of the Methods of Application or Experimental Procedures: The previously reported as well as newly synthesized derivatives of the “1-oxa-9-azaspiro[5.5]undecane” were employed in the synthesis of thirty-six derivatives of ciprofloxacin .
Thorough Summary of the Results or Outcomes Obtained: The new fluoroquinolone derivatives were tested against two gram-positive as well as three gram-negative strains of bacteria . While the activity spectrum of the new derivatives was substantially narrower than that of ciprofloxacin, some compounds were distinctly active against two of the five strains: gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus . Towards these two strains, a large group of compounds displayed equal or higher potency than ciprofloxacin .
1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom integrated into a bicyclic framework. Its molecular formula is with a molecular weight of approximately 191.70 g/mol. The compound appears as a white to light yellow solid and is sensitive to air and moisture, necessitating storage under inert conditions at low temperatures (preferably below 15°C) to maintain stability .
The chemical reactivity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the halide in its hydrochloride form. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Its unique spiro structure allows for potential cyclization reactions, which can be exploited in synthetic pathways to create more complex molecules.
Synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions, including:
Various synthetic routes have been explored in literature, emphasizing different reagents and conditions to optimize yield and purity .
1-Oxa-9-azaspiro[5.5]undecane hydrochloride has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features. It may serve as a scaffold for designing new pharmaceuticals targeting various biological pathways. Additionally, its properties could be explored in materials science for developing novel polymers or coatings.
Several compounds share structural similarities with 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, including:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Oxa-9-azaspiro[5.5]undecane hydrochloride | 71743840 | Similar spirocyclic structure; different positioning of functional groups |
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride | Not available | Contains a methoxy group; potential variance in biological activity |
3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | Close structural resemblance; variations in reactivity |
Uniqueness: The distinct arrangement of nitrogen and oxygen atoms within its spiro framework sets 1-Oxa-9-azaspiro[5.5]undecane hydrochloride apart from other similar compounds, potentially influencing its biological activity and chemical reactivity.
Irritant